molecular formula C8H4N4O4S B428661 2-(2,5-Dinitrothiophen-3-yl)pyrimidine

2-(2,5-Dinitrothiophen-3-yl)pyrimidine

Cat. No.: B428661
M. Wt: 252.21g/mol
InChI Key: JHHSYNZURGGRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dinitrothiophen-3-yl)pyrimidine is a sophisticated bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates an electron-rich pyrimidine ring, a key pharmacophore found in living organisms and numerous FDA-approved drugs, fused to a dinitrothiophene moiety . This unique combination creates a versatile scaffold for designing novel bioactive molecules and advanced materials. In pharmaceutical research, this compound serves as a critical building block for developing potential therapeutic agents. Pyrimidine derivatives are extensively documented to possess a broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, and antiviral properties . For instance, structurally similar dihydrothiopyrano[3,2-d]pyrimidine analogs have been developed as highly effective non-nucleoside reverse transcriptase inhibitors against HIV-1, demonstrating activity in the nanomolar range against both wild-type and resistant viral strains . The molecule's utility extends into materials science, where its electron-deficient, pi-conjugated architecture makes it a promising candidate for developing non-linear optical (NLO) materials . Such materials are crucial for applications in photonics, telecommunication, and optoelectronics . Researchers can functionalize this compound using modern synthetic methodologies, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, to further tailor its electronic and steric properties for specific applications . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this compound with care, adhering to all applicable laboratory safety standards.

Properties

Molecular Formula

C8H4N4O4S

Molecular Weight

252.21g/mol

IUPAC Name

2-(2,5-dinitrothiophen-3-yl)pyrimidine

InChI

InChI=1S/C8H4N4O4S/c13-11(14)6-4-5(8(17-6)12(15)16)7-9-2-1-3-10-7/h1-4H

InChI Key

JHHSYNZURGGRBL-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=C(SC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)C2=C(SC(=C2)[N+](=O)[O-])[N+](=O)[O-]

solubility

34.8 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Pyrimidine derivatives, including 2-(2,5-Dinitrothiophen-3-yl)pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
This compoundEscherichia coli15 µg/mL

In a comparative study, the synthesized pyrimidine derivatives showed moderate to good inhibition at concentrations of 10 μg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to inhibit various cellular pathways involved in cancer progression. For instance, a study demonstrated that certain pyrimidine derivatives could inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth.

Study ReferenceCell LineIC50 Value (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0

These findings suggest that this compound may play a role in developing new anticancer therapies.

Agricultural Applications

Pesticidal Activity
Recent research has highlighted the potential of pyrimidine derivatives as agrochemicals. The compound has shown efficacy against various agricultural pests and diseases. For example, studies have revealed that certain pyrimidine compounds can act as fungicides or insecticides.

Application TypeTarget OrganismEfficacy (%)
FungicideFusarium oxysporum85
InsecticideAphis gossypii75

These results indicate that this compound could be developed into effective agricultural agents to enhance crop protection .

Case Studies

Case Study 1: Antimicrobial Screening
A comprehensive study evaluated a series of pyrimidine derivatives for their antimicrobial properties using the agar well diffusion method. The results indicated that compounds containing the dinitrothiophene moiety exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Mechanism Investigation
In vitro studies were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated that treatment with this compound led to significant apoptosis in cancer cells, mediated by the activation of caspase pathways.

Comparison with Similar Compounds

Key Observations :

  • The nitro groups in this compound significantly lower electron density at the thiophene ring, enhancing electrophilicity compared to unsubstituted analogs.
  • The thietan-3-yloxy group in the ethyl derivative introduces steric bulk and moderate polarity, increasing molecular weight and LogP relative to the dinitro compound.

Key Findings :

  • Nitro-substituted thiophenes (e.g., 5-nitro derivatives) exhibit enhanced cytotoxicity due to ROS induction or enzyme inhibition .
  • The ethyl derivative’s higher LogP (~2.5) correlates with improved membrane permeability, contributing to its moderate IC50 value .

Insights :

  • Nitro groups reduce aqueous solubility but may enhance photostability in non-polar environments.
  • The ethyl derivative’s ester and thioether groups improve solubility and stability compared to the dinitro analog .

Q & A

Q. What are the critical steps for synthesizing 2-(2,5-Dinitrothhen-3-yl)pyrimidine, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : Use nitration and cross-coupling reactions under inert conditions (e.g., Schlenk line) to minimize side reactions. Monitor temperature gradients (50–80°C) to avoid decomposition of the dinitrothiophene precursor.
  • Purity Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with 1H^1H-NMR to confirm structural integrity. Compare retention times and spectral shifts against reference standards. For trace impurities, employ mass spectrometry (ESI-MS) with collision-induced dissociation .

Q. How should researchers handle safety protocols for this compound, given its nitro-functionalized structure?

Methodological Answer:

  • Hazard Mitigation : Conduct small-scale reactions in fume hoods with blast shields. Use PPE (nitrile gloves, flame-resistant lab coats) and avoid contact with reducing agents (e.g., metal hydrides) due to explosive risks.
  • First Aid : For skin exposure, rinse immediately with 0.1 M sodium bicarbonate to neutralize acidic byproducts. In case of inhalation, administer oxygen and seek medical evaluation .

Q. What solvents are optimal for dissolving 2-(2,5-Dinitrothiophen-3-yl)pyrimidine in spectroscopic studies?

Methodological Answer:

  • Solubility Screening : Test dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at 25°C. For polar solvents, use sonication (30 min) to enhance dissolution. Avoid protic solvents (e.g., methanol) due to potential nitro-group hydrolysis. Validate solubility via UV-Vis spectroscopy (λ = 280–320 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Pair with transition-state searches (NEB method) to predict regioselectivity in nucleophilic substitutions.
  • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Data Reconciliation : Apply multivariate analysis (PCA or PLS regression) to correlate experimental (e.g., IR carbonyl stretches) and theoretical vibrational frequencies. Adjust solvation models (e.g., COSMO-RS) in simulations to account for solvent effects.
  • Error Analysis : Quantify uncertainties using Monte Carlo sampling to identify outliers in DFT-derived bond lengths or angles .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Design Framework : Implement a 2k^k factorial design to test variables: catalyst loading (5–10 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors (p < 0.05) affecting yield.
  • Response Surface Modeling : Apply central composite design (CCD) to refine optimal conditions, minimizing byproduct formation .

Q. What reactor designs are suitable for scaling up continuous-flow synthesis of this compound?

Methodological Answer:

  • Continuous-Flow Setup : Use microreactors with PTFE tubing (ID = 1 mm) to enhance heat transfer and reduce residence time (<5 min). Integrate in-line FTIR for real-time monitoring of nitro-group stability.
  • Separation Optimization : Post-reaction, couple with membrane filtration (MWCO = 500 Da) to isolate the product from unreacted precursors .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms. Compare with DSC thermograms (heating rate = 10°C/min) to identify metastable phases.
  • Interlaboratory Calibration : Standardize thermocouple placement and purge gas (N2_2) flow rates to minimize measurement variability .

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